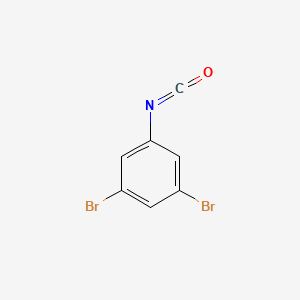

1,3-Dibromo-5-isocyanatobenzene

Description

1,3-Dibromo-5-isocyanatobenzene (C₇H₃Br₂NO) is a halogenated aromatic compound featuring bromine substituents at the 1 and 3 positions and an isocyanate (-NCO) group at the 5 position. The isocyanate moiety confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in synthesizing ureas, carbamates, and pharmaceutical intermediates. Its bromine substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Properties

CAS No. |

35122-97-5 |

|---|---|

Molecular Formula |

C7H3Br2NO |

Molecular Weight |

276.91 g/mol |

IUPAC Name |

1,3-dibromo-5-isocyanatobenzene |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |

InChI Key |

LWZINQDLMRXGHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-isocyanatobenzene can be synthesized through the bromination of 3,5-dibromoaniline followed by the introduction of the isocyanate group. The process typically involves the following steps:

Bromination: 3,5-dibromoaniline is treated with bromine in the presence of a suitable solvent to introduce bromine atoms at the 1 and 3 positions.

Isocyanation: The brominated intermediate is then reacted with phosgene or a similar reagent to introduce the isocyanate group at the 5 position.

Industrial Production Methods

Industrial production of 1,3-dibromo-5-isocyanatobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Addition Reactions: Reagents such as primary amines, secondary amines, and alcohols are used.

Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.

Major Products Formed

Substitution Products: Various substituted derivatives of 1,3-dibromo-5-isocyanatobenzene.

Addition Products: Urea derivatives and carbamates formed from reactions with amines and alcohols.

Scientific Research Applications

1,3-Dibromo-5-isocyanatobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable adducts. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

1,3-Dibromo-5-chloro-4-fluoro-2-isocyanatobenzene

Structural Differences :

Comparison with Target Compound :

- Its isocyanate at position 5 may favor different reaction geometries.

1,3-Dibromo-5-iodobenzene

Comparison with Target Compound :

- The target’s isocyanate group enables polymerization or conjugation reactions, absent in the iodine analog. However, iodine’s bulkiness may hinder certain cross-coupling reactions compared to bromine.

Halogenated Benzene Derivatives (General Comparison)

Physical Properties :

- Boiling Points : Halogenated benzenes (e.g., 2,6-difluoro-4-iodoanisole, bp 65°C) exhibit lower boiling points than expected for isocyanate derivatives due to reduced polarity .

- Molecular Weight : The target compound (MW ~265.9 g/mol) is lighter than analogs like 1,3-dibromo-5-chloro-4-fluoro-2-isocyanatobenzene (MW ~328.3 g/mol) .

Reactivity Trends :

- Electrophilicity : Bromine and isocyanate groups synergistically enhance electrophilicity in the target compound, favoring aromatic substitution or coupling reactions.

- Safety Considerations : Isocyanates require stricter handling (e.g., ventilation, PPE) due to toxicity and sensitization risks, unlike iodine or bromine-only analogs .

Key Research Findings

- Synthetic Utility: The target compound’s dual bromine and isocyanate functionality enables modular synthesis of bioactive molecules, outperforming mono-halogenated analogs in diversity-oriented applications.

- Reaction Pathways: Catalytic hydrogenation (e.g., Pd/C in methanolic NaOH) is effective for reducing halogenated intermediates, as demonstrated in tricyclic compound synthesis .

- Analytical Challenges : Structural complexity in multi-halogenated isocyanates necessitates multi-method validation (e.g., NMR + LCMS) to confirm purity and regiochemistry .

Biological Activity

1,3-Dibromo-5-isocyanatobenzene (CAS Number: 35122-97-5) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHBrNO

- Molecular Weight : 276.91 g/mol

- LogP : 3.1789 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 29.43 Ų

Biological Activity Overview

1,3-Dibromo-5-isocyanatobenzene has been studied for its various biological activities, particularly in the context of its potential therapeutic applications and toxicological profile.

1. Anticancer Activity

Research indicates that 1,3-dibromo-5-isocyanatobenzene exhibits significant effects on cancer cell lines. For instance, in pancreatic ductal adenocarcinoma (PDA) models, the compound was shown to reduce cell migration and invasion without adversely affecting cell proliferation or viability. In an orthotopic metastatic PDA mouse model, treatment with this compound significantly decreased metastasis to the liver when administered at a dose of 10 mg/kg via intraperitoneal injection over three weeks .

2. Inhibition of Viral Infections

The compound has demonstrated protective effects against viral infections, specifically against Middle East respiratory syndrome coronavirus (MERS-CoV). It inhibits viral RNA replication and protein expression without affecting the expression and localization of EPAC proteins, suggesting a potential role in antiviral therapy .

The biological activity of 1,3-dibromo-5-isocyanatobenzene is primarily attributed to its interaction with EPAC (Exchange Protein directly Activated by cAMP), which plays a crucial role in various cellular signaling pathways. The compound acts as a selective antagonist of EPAC1 and EPAC2, leading to decreased phosphorylation of Akt and modulation of insulin secretion in pancreatic beta cells .

Case Study 1: Pancreatic Cancer

A study involving the administration of 1,3-dibromo-5-isocyanatobenzene in mice revealed that it significantly reduced local and distant spread of PDA cells. The treatment resulted in improved survival rates and milder disease manifestations compared to control groups .

Case Study 2: Viral Inhibition

In vitro studies showed that treatment with 1,3-dibromo-5-isocyanatobenzene significantly reduced viral yields from MERS-CoV-infected cells. The compound's ability to inhibit viral replication suggests its potential as an antiviral agent .

Toxicological Profile

Despite its promising biological activities, understanding the toxicological profile is crucial for therapeutic applications. Studies indicate that 1,3-dibromo-5-isocyanatobenzene exhibits low toxicity in animal models and good membrane permeability. It does not significantly inhibit phosphodiesterases (PDEs) or exhibit strong inhibitory activities toward hERG or CYP450 enzymes, which are often associated with adverse drug reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.